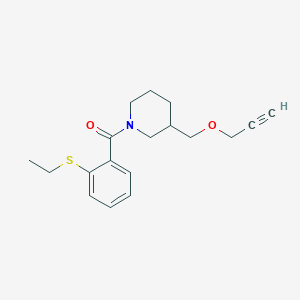
(2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been studied extensively for its potential applications in scientific research. EPPM is a member of the piperidine class of compounds and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and acetylcholine, two neurotransmitters that are important for cognitive function and motor control.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective properties, this compound has been found to have a number of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone in lab experiments is its relatively low toxicity. It has been shown to have a high margin of safety, even at relatively high doses. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone. One area of interest is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-bromoethyl ethyl sulfide and 3-(prop-2-yn-1-yloxy)methylpiperidine. The reaction proceeds via a nucleophilic substitution mechanism, with the bromoethyl group being replaced by the piperidine nitrogen. The resulting intermediate is then subjected to a series of additional reactions to form the final product, this compound.
Applications De Recherche Scientifique
(2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has been found to have a wide range of potential applications in scientific research. One area of particular interest is in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties, which may make it a promising candidate for the development of new treatments for these disorders.
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-3-12-21-14-15-8-7-11-19(13-15)18(20)16-9-5-6-10-17(16)22-4-2/h1,5-6,9-10,15H,4,7-8,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZTWPCRWOZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)COCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide](/img/structure/B2586571.png)






![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)

